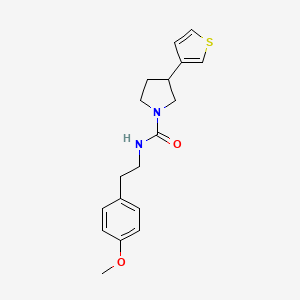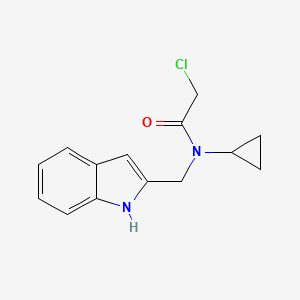
2-(2-chloro-6-fluorophenyl)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-chloro-6-fluorophenyl)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamide derivatives and their properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was performed using 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to crystal packing . The molecular conformation of other acetamide derivatives, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, has been studied using quantum chemical calculations . These techniques could be applied to analyze the molecular structure of the compound of interest.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions. The presence of functional groups such as chloro, fluoro, and methoxy may influence the reactivity of the compound. For instance, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated, showing solvatochromic effects in different solvents, which suggests that the compound may undergo deprotonation in polar solvents . The chemical reactivity of the compound would likely be influenced by its specific functional groups and their positions on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized using various spectroscopic techniques. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was characterized by IR and MS spectroscopy, and its characteristic peaks were assigned . The polarity and structure of related compounds have been studied using the dipole moment method and quantum chemical calculations . These methods could be used to determine the physical and chemical properties of the compound , such as solubility, melting point, and spectral properties.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Herbicides
- The compound's related derivatives, such as chloroacetanilide herbicides, have been studied for their synthesis and application in agriculture. Research on [phenyl-4-3H] acetochlor, a chloroacetanilide herbicide, shows its use in studying metabolism and mode of action in agricultural contexts (Latli & Casida, 1995).
Metabolism in Human and Rat Liver Microsomes
- The metabolism of chloroacetamide herbicides, which are structurally similar to the compound , has been extensively studied in human and rat liver microsomes. This research helps understand the metabolic pathways and potential risks associated with these compounds (Coleman et al., 2000).
Powder Diffraction Studies
- The structure and properties of various derivatives, including those related to "2-(2-chloro-6-fluorophenyl)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)acetamide", have been characterized using X-ray powder diffraction. These studies are crucial for understanding the physical and chemical properties of potential pesticide compounds (Olszewska et al., 2008).
Photovoltaic Efficiency and NLO Activity
- Research into benzothiazolinone acetamide analogs, which share some structural similarities with the compound, has revealed insights into vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These studies suggest potential applications in dye-sensitized solar cells due to their light harvesting efficiency and non-linear optical (NLO) activity (Mary et al., 2020).
Structural Analysis and Photocyclization Potential
- Studies have also focused on the structural aspects of amide-containing compounds, analyzing their potential for Yang photocyclization. This research is significant for understanding the photochemical properties of these compounds (Bąkowicz & Turowska-Tyrk, 2010).
Thermal Degradation Studies
- Investigations into the thermal degradation of related compounds in GC injectors have been conducted to understand the stability and breakdown processes. This research is important for the safe and effective use of these compounds in various applications (Dowling et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4/c1-24-16-7-6-11(8-17(16)25-2)15(22)10-21-18(23)9-12-13(19)4-3-5-14(12)20/h3-8,15,22H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOZWOLDBBMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2526497.png)





![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)


![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)